molecular formula C20H28BNO5 B573037 tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1256359-99-5

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B573037
CAS No.: 1256359-99-5
M. Wt: 373.256
InChI Key: IRZPWZYCUJFBJB-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a boronate ester group attached to an indole core. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple stepsThe final step involves the formation of the boronate ester group through a reaction with bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The boronate ester group can be reduced to form boronic acids.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxyindole-2-carboxylic acid, while reduction of the boronate ester group can produce 5-methoxyindole-2-boronic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The indole core is a common structural motif in many biologically active molecules, including neurotransmitters and anticancer agents. Researchers investigate its derivatives for potential therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique reactivity makes it valuable in the production of complex organic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The indole core can interact with biological receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
  • tert-Butyl 5-oxo-3,4,5,6-tetrahydro[2,6]naphthyridine-2(1H)-carboxylate
  • tert-Butyl 3-(ethoxycarbonyl)oxy-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

What sets tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate apart from similar compounds is its combination of a boronate ester group with an indole core. This unique structure provides distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-15(14-11-13(24-8)9-10-16(14)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZPWZYCUJFBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682319
Record name tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-99-5
Record name 1H-Indole-1-carboxylic acid, 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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